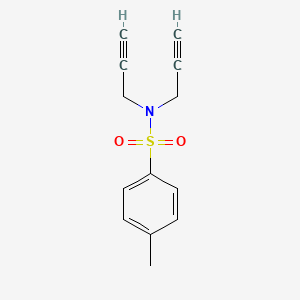

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide derives its systematic IUPAC name from its structural components:

- A benzene ring substituted with:

- A methyl group (-CH₃) at the para position (C4).

- A sulfonamide group (-SO₂NH-) at the position ortho to the methyl group.

- Two prop-2-yn-1-yl groups (propargyl groups: -CH₂C≡CH) bonded to the sulfonamide nitrogen.

The structural formula is represented as:

$$ \text{CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C} $$

This SMILES notation captures the connectivity of atoms, including the alkyne groups (C≡C) and sulfonyl moiety.

Alternative Nomenclatural Conventions

The compound is cataloged under multiple naming systems and identifiers:

The CAS number serves as a universal identifier in chemical databases, ensuring precise referencing across industrial and academic contexts.

Molecular Formula (C₁₃H₁₃NO₂S) and Weight (247.31 g/mol) Analysis

The molecular formula C₁₃H₁₃NO₂S reflects:

- 13 carbon atoms : 10 from the benzene ring and methyl group, 3 from the propargyl substituents.

- 13 hydrogen atoms : Distributed across the aromatic ring, methyl, and propargyl groups.

- 1 nitrogen atom : Central to the sulfonamide group.

- 2 oxygen atoms : Part of the sulfonyl (-SO₂) group.

- 1 sulfur atom : In the sulfonamide functional group.

Table 1: Elemental Composition and Molecular Weight Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.011 | 156.143 |

| H | 13 | 1.008 | 13.104 |

| N | 1 | 14.007 | 14.007 |

| O | 2 | 15.999 | 31.998 |

| S | 1 | 32.06 | 32.06 |

| Total | 247.312 |

The calculated molecular weight (247.31 g/mol) aligns with experimental data from mass spectrometry.

Comparative Analysis with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|

| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | 171.22 | Lacks propargyl substituents |

| N,N-Diethyl-p-toluenesulfonamide | C₁₁H₁₇NO₂S | 227.32 | Ethyl groups instead of propargyl |

| N-Propargylbenzenesulfonamide | C₉H₉NO₂S | 195.24 | Single propargyl substituent |

The inclusion of two propargyl groups in this compound increases its molecular weight by 52.07 g/mol compared to the mono-propargyl analog, highlighting its distinct reactivity profile.

Propriétés

IUPAC Name |

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPRNGRENISUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317057 | |

| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-54-1 | |

| Record name | 18773-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The compound is synthesized through the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride with prop-2-yn-1-amine (propargylamine). This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

$$

\text{4-Methylbenzenesulfonyl chloride} + 2 \times \text{prop-2-yn-1-amine} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound} + 2 \text{HCl}

$$

- Base: Triethylamine (commonly used)

- Solvent: Dichloromethane (CH2Cl2) or acetonitrile (MeCN)

- Temperature: Typically room temperature (20–25 °C)

- Reaction Time: Several hours to overnight depending on scale and conditions

This method is widely reported in the literature and is considered the standard synthetic approach for this compound due to its simplicity and high selectivity.

Detailed Laboratory Procedure

A representative laboratory synthesis involves:

- Dissolving 4-methylbenzenesulfonyl chloride in an anhydrous organic solvent such as dichloromethane.

- Adding triethylamine dropwise to the solution to act as an acid scavenger.

- Slowly adding prop-2-yn-1-amine under stirring at room temperature.

- Allowing the reaction to proceed for 12–24 hours.

- Quenching the reaction by washing with water and brine.

- Drying the organic layer over anhydrous sodium sulfate.

- Concentrating the solution under reduced pressure.

- Purifying the crude product by column chromatography using a solvent system such as n-hexane/ethyl acetate (20:1) to afford the pure compound as a brown solid with yields typically around 60–70%.

Industrial Scale Synthesis

For industrial production, the process is adapted for scale-up with considerations for:

- Larger reaction vessels or continuous flow reactors to improve efficiency and safety.

- Automated control of reaction parameters such as temperature, pressure, and reactant feed rates to optimize yield and purity.

- Use of greener solvents or solvent recycling to reduce environmental impact.

- Implementation of in-line monitoring techniques (e.g., IR or NMR spectroscopy) for real-time reaction tracking.

- Purification by recrystallization or preparative chromatography to meet pharmaceutical or material-grade purity standards.

Reaction Conditions and Optimization

| Parameter | Typical Laboratory Condition | Industrial Adaptation |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile | Larger volume solvents, solvent recycling |

| Base | Triethylamine | Triethylamine or other tertiary amines |

| Temperature | 20–25 °C | Controlled via automated systems |

| Reaction Time | 12–24 hours | Optimized for throughput, often shorter |

| Purification Method | Column chromatography | Recrystallization, preparative chromatography |

| Yield | 60–70% | >70% with optimized conditions |

Supporting Research Findings

- A study published by the Royal Society of Chemistry demonstrated a 64% yield of this compound using this synthetic route with purification by column chromatography.

- The reaction proceeds smoothly at ambient temperature without the need for catalysts, highlighting the nucleophilicity of prop-2-yn-1-amine and the electrophilicity of the sulfonyl chloride.

- Industrial reports emphasize the importance of controlling the stoichiometry of amine and base to minimize side reactions and maximize product purity.

- Alternative synthetic approaches involving metal-catalyzed coupling reactions or protection/deprotection strategies have been explored but are less common due to increased complexity.

Summary Table of Preparation Method

| Step | Description | Notes |

|---|---|---|

| Starting Materials | 4-methylbenzenesulfonyl chloride, prop-2-yn-1-amine | Commercially available or synthesized |

| Reaction Setup | Mix in organic solvent with triethylamine | Inert atmosphere recommended |

| Reaction Conditions | Room temperature, 12–24 h | Stirring to ensure homogeneity |

| Workup | Wash with water, brine; dry over Na2SO4 | Removes salts and impurities |

| Purification | Column chromatography (n-hexane/ethyl acetate) | Achieves high purity |

| Yield | 60–70% | Scalable with optimization |

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methylbenzenesulfonic acid or 4-methylbenzenesulfonyl chloride.

Reduction: Formation of 4-methyl-N,N-di(prop-2-yn-1-yl)aniline.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the creation of diverse compounds.

Synthetic Routes:

The compound can be synthesized from 4-methylbenzenesulfonyl chloride and prop-2-yn-1-amine in the presence of a base like triethylamine. This reaction typically occurs in dichloromethane at room temperature, yielding the desired sulfonamide after purification through recrystallization or chromatography.

Medicinal Chemistry

Potential Pharmacophore:

Research has indicated that this compound exhibits potential as a pharmacophore in drug development. Its sulfonamide group can form hydrogen bonds with biological targets, which is crucial for drug-receptor interactions.

Anticancer Activity:

In vitro studies have explored the anticancer properties of this compound, showing promising results against various cancer cell lines. The mechanism of action involves interaction with specific molecular targets, leading to modulation of cellular functions.

Biological Studies

Interaction Studies:

The compound is employed in biological studies to investigate how sulfonamide compounds interact with biological targets. Understanding these interactions can lead to insights into drug design and therapeutic applications.

Mechanism of Action:

The sulfonamide group can participate in hydrogen bonding with proteins or enzymes, while the prop-2-yn-1-yl groups can engage in covalent bonding with nucleophilic sites, potentially inhibiting or modulating enzymatic activity.

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes.

Case Studies

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this sulfonamide as an intermediate to synthesize novel benzenesulfonamides containing triazole moieties. The resulting compounds exhibited enhanced biological activities, highlighting the versatility of this compound in synthetic chemistry.

Mécanisme D'action

The mechanism of action of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonamides

Structural Analogues with Varying Alkyne Substitution

- Key Differences: Reactivity: The dual alkyne groups in the target compound enable simultaneous participation in cycloadditions or cross-couplings, unlike mono-substituted analogs (e.g., 9f in ). Solubility: Bulky substituents (e.g., TIPS groups in ) enhance solubility in non-polar solvents, whereas the target compound’s compact structure limits solubility to polar aprotic solvents like acetone .

Functional Group Modifications

Ureido Derivatives (e.g., 4-((3-(Prop-2-yn-1-yl)ureido)methyl)benzenesulfonamide ):

- Introduce hydrogen-bonding sites via urea linkages, enhancing biological activity (e.g., carbonic anhydrase inhibition).

- Reduced alkyne reactivity compared to the target compound due to electron-withdrawing effects.

- Hydroxy/Phenylpropan-2-yl Derivatives (e.g., (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide ): Increased steric hindrance slows reaction kinetics in metal-catalyzed processes. Potential for chiral applications due to stereogenic centers.

Activité Biologique

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, an organic compound with the molecular formula C₁₃H₁₃N₁O₂S, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide structure, characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring, which has two prop-2-yn-1-yl substituents and a methyl group at the para position. This unique structure contributes to its reactivity and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₂S |

| Molecular Weight | 247.31 g/mol |

| CAS Number | 18773-54-1 |

| Functional Groups | Sulfonamide, Alkyne |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antimicrobial Activity : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Activity : It is believed to modulate specific signaling pathways involved in cell proliferation and apoptosis, potentially through interactions with enzymes or receptors.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent experiment, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound possesses moderate antimicrobial activity.

Anticancer Activity

The compound's anticancer properties have also been explored in vitro. It was evaluated for its cytotoxic effects on various cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).

Research Findings

In a study assessing the cytotoxicity of the compound:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 15 |

| HT29 | 20 |

The IC50 values indicate that this compound exhibits significant cytotoxic activity against both cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenesulfonamide | Contains one propynyl group | Simpler structure |

| 4-Methylbenzenesulfonamide | Lacks alkyne substituents | More common sulfonamide structure |

| 4-Ethyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide | Ethyl group instead of methyl | Different solubility properties |

The presence of two propynyl groups in this compound distinguishes it from other related compounds, potentially enhancing its reactivity and biological activity compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution reactions. For example, in a Sonogashira-type coupling, 4-methylbenzenesulfonamide reacts with propargyl bromide derivatives in the presence of CuCl as a catalyst and piperidine as a base under deoxygenated conditions . Key steps include:

Q. How are structural features of this compound confirmed using spectroscopic methods?

H NMR and C NMR are primary tools. For instance:

- Propargyl groups : H NMR signals at δ 2.3–2.4 ppm (methyl) and δ 4.0–4.2 ppm (CH adjacent to sulfonamide) .

- Aromatic protons : Resonances between δ 7.3–7.7 ppm (para-substituted benzene ring) . Infrared (IR) spectroscopy identifies sulfonamide S=O stretches near 1370–1160 cm .

Advanced Research Questions

Q. What challenges arise in optimizing yields during derivatization (e.g., tetrayne formation), and how are they mitigated?

In synthesizing tetrayne derivatives, inconsistent yields (e.g., 30–70%) are attributed to:

Q. How does the propargyl substituent influence reactivity in cycloaddition or cyclization reactions?

The electron-deficient sulfonamide group directs regioselectivity in [3+2] cycloadditions. For example, in HDDA (Hexadehydro-Diels-Alder) reactions, the propargyl groups act as dienophiles, forming fused polycyclic structures. Computational studies (DFT) are recommended to predict transition states and optimize reaction conditions .

Q. What contradictions exist in interpreting NMR data for derivatives, and how are they resolved?

Propargyl CH protons may split into multiplets due to restricted rotation or diastereotopicity. For example, in N-(buta-2,3-dien-1-yl) derivatives, H NMR signals at δ 4.1–4.3 ppm show complex splitting. Resolution strategies include:

Q. What crystallographic methods are used to resolve conformational ambiguities in derivatives?

X-ray crystallography via SHELXL software is standard. Key parameters:

- Data collection : High-resolution (≤1.0 Å) datasets at low temperature (100 K).

- Refinement : Anisotropic displacement parameters for non-H atoms. For example, crystal structures reveal planar sulfonamide groups and propargyl torsional angles of 85–95° .

Methodological Recommendations

- Synthetic Optimization : Use PdCl(PPh)/CuI systems for cross-coupling reactions to minimize homocoupling byproducts .

- Data Validation : Cross-reference HRMS with isotopic patterns (e.g., Br/Br in brominated derivatives) .

- Contradiction Analysis : Employ heteronuclear coupling () in C NMR to confirm substitution sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.